3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine
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Overview
Description
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine is a heterocyclic compound that features a trifluoromethyl group and a triazoloazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted hydrazine with a suitable azepine precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis is crucial for its application in various fields, including pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the azepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy compared to other compounds .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine offers unique structural features that may enhance its reactivity and specificity in chemical and biological applications. Its azepine ring system provides a distinct scaffold that can be exploited for the development of new drugs and materials .
Properties
Molecular Formula |
C8H11F3N4 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)7-14-13-6-5(12)3-1-2-4-15(6)7/h5H,1-4,12H2 |
InChI Key |
HDEAHFUEFRLIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2C(F)(F)F)C(C1)N |
Origin of Product |
United States |
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